molecular formula C24H23N3O5S B2428342 N-(4-methoxyphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 899941-92-5

N-(4-methoxyphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2428342
M. Wt: 465.52
InChI Key: HRUCZJDJANRGTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H23N3O5S and its molecular weight is 465.52. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

The compound is used as a precursor in the synthesis of novel heterocyclic compounds with potential anti-inflammatory and analgesic activities. These compounds exhibit inhibitory activities against cyclooxygenase-1 and cyclooxygenase-2 (COX-1/COX-2), indicating their potential as therapeutic agents in managing pain and inflammation (Abu‐Hashem et al., 2020).

Biological Activity and Drug Discovery

The compound has been used in the development of dual inhibitors targeting thymidylate synthase and dihydrofolate reductase, showcasing its significance in cancer research. Such dual inhibitors are crucial for designing new anticancer drugs due to their potent inhibitory activities (Gangjee et al., 2008).

Chemical Reactivity and Compound Synthesis

It serves as a building block for synthesizing a diverse range of nitrogen heterocyclic compounds, further highlighting its versatility in chemical synthesis. These compounds are then evaluated for various biological activities, contributing to the broader scope of drug discovery and development (Farouk et al., 2021).

Investigation of Fluorescence Binding

Research involving the compound extends to studying its interactions with biological molecules, such as bovine serum albumin (BSA). This interaction is crucial for understanding the bioavailability and distribution of potential therapeutic agents, providing insights into the pharmacokinetics of new drugs (Meng et al., 2012).

Crystal Structure Analysis

The detailed analysis of crystal structures of related compounds provides essential information on their conformation and stability. Such studies are fundamental in the design of drugs with optimal efficacy and safety profiles, underscoring the importance of structural analysis in pharmaceutical research (Subasri et al., 2016).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S/c1-30-16-10-8-15(9-11-16)25-20(28)14-33-24-26-21-18-6-2-3-7-19(18)32-22(21)23(29)27(24)13-17-5-4-12-31-17/h2-3,6-11,17H,4-5,12-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUCZJDJANRGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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